

An In-depth Technical Guide to the Physicochemical Properties of n-Hexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of n-hexylbenzene. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy comparison and detailed experimental protocols for key measurements.

Core Physicochemical Properties of n-Hexylbenzene

n-**Hexylbenzene** is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It consists of a benzene ring substituted with a hexyl group. Understanding its physicochemical properties is crucial for its application in various research and industrial settings.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of n-hexylbenzene.

Property	Value	Units	Conditions
Molecular Weight	162.27	g/mol	
Boiling Point	226 - 227	°C	at 760 mmHg
Melting Point	-61	°C	
Density	0.861	g/mL	at 25 °C
Refractive Index	1.486	at 20 °C	
Water Solubility	0.902[1] to 1.017[2][3] [4]	mg/L	at 25 °C
Vapor Pressure	0.121[1] to 0.125[3]	mmHg	at 25 °C
Flash Point	83 - 83.5	°C	
Log P (Octanol-Water Partition Coefficient)	5.52		-
Henry's Law Constant	0.029	atm·m³/mol	

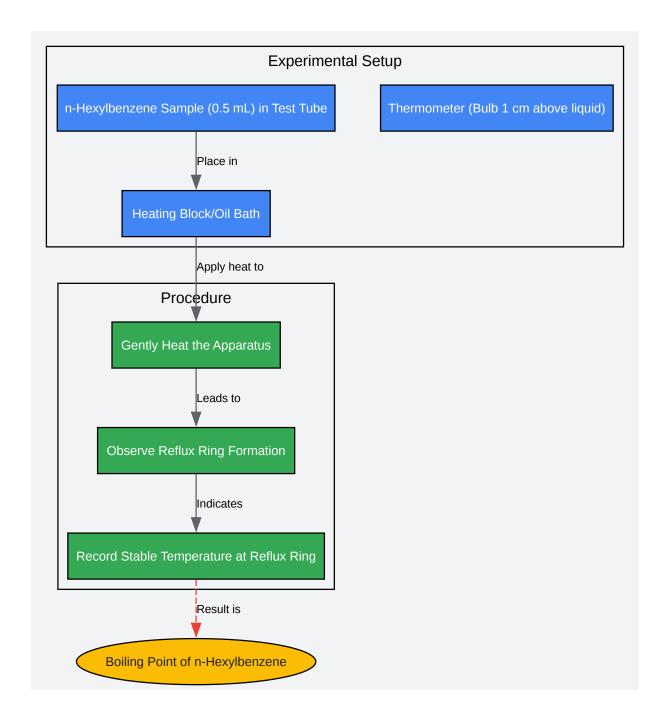
Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of n-hexylbenzene.

Determination of Boiling Point (Micro-reflux method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For small sample volumes, the micro-reflux method is suitable.[5][7]

Apparatus:


- Small test tube
- Thermometer
- · Heating block or oil bath

- Clamps and stand
- · Pasteur pipette

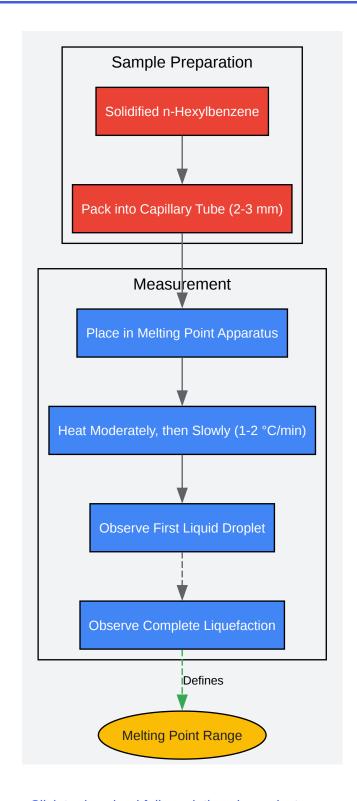
- Using a Pasteur pipette, add approximately 0.5 mL of n-hexylbenzene to a small test tube. [5]
- Place the test tube in a heating block or oil bath.[7]
- Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.[5]
 [7]
- Gently heat the apparatus.
- Observe the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube.[5][7]
- The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point of n-hexylbenzene.[5][7]

Click to download full resolution via product page

Experimental workflow for determining the boiling point of n-hexylbenzene.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid.[8][9] For crystalline solids, this transition is typically sharp. The capillary method is a common and straightforward


technique for its determination.[8][9]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle (if the sample is not a fine powder)

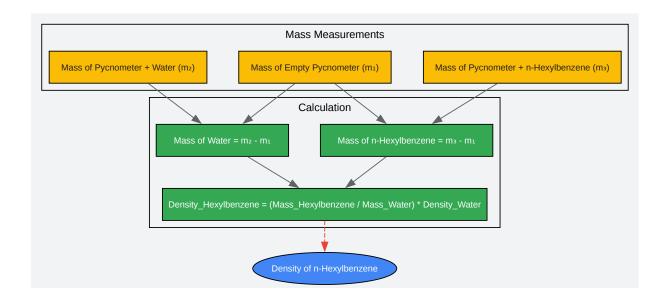
- Ensure the n-hexylbenzene sample is solidified and finely powdered.
- Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.[10]
- Place the capillary tube into the heating block of the melting point apparatus.[8]
- Heat the sample at a moderate rate initially.
- As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[9][10]
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Click to download full resolution via product page

Workflow for melting point determination via the capillary method.

Determination of Density (Pycnometer Method)

Foundational & Exploratory


Density is the mass of a substance per unit volume.[11] A pycnometer provides a precise method for determining the density of liquids.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Water bath
- Thermometer

- Thoroughly clean and dry the pycnometer.
- Weigh the empty pycnometer and record its mass (m₁).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).
- Empty and dry the pycnometer.
- Fill the pycnometer with n-hexylbenzene and repeat step 3.
- Dry the outside and weigh the pycnometer filled with n-hexylbenzene (m₃).
- Calculate the density of n-hexylbenzene using the formula: Density of n-hexylbenzene =
 [(m₃ m₁) / (m₂ m₁)] * Density of water at the experimental temperature.

Click to download full resolution via product page

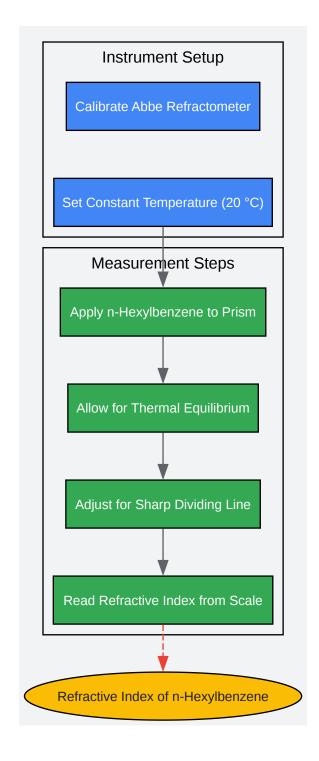
Logical relationship for density calculation using the pycnometer method.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[12][13][14] The Abbe refractometer is a common instrument for this measurement.

Apparatus:

- · Abbe refractometer
- · Constant temperature water bath
- Dropper or pipette


Foundational & Exploratory

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
- Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).
- Using a dropper, place a few drops of n-hexylbenzene onto the prism of the refractometer.
- Close the prism and allow a few minutes for the sample to reach thermal equilibrium.
- Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Read the refractive index value from the scale.

Click to download full resolution via product page

Procedure for determining the refractive index with an Abbe refractometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. parchem.com [parchem.com]
- 2. 1077-16-3 | CAS DataBase [m.chemicalbook.com]
- 3. hexylbenzene [chembk.com]
- 4. 1077-16-3 CAS MSDS (1-PHENYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. westlab.com [westlab.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. embibe.com [embibe.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. Simple method to measure the refractive index of liquid with graduated cylinder and beaker PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of n-Hexylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086705#physicochemical-properties-of-n-hexylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com